molecular formula C19H13N5O5S B3304810 4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921883-36-5

4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3304810
CAS No.: 921883-36-5
M. Wt: 423.4 g/mol
InChI Key: VWWPSTPPJJGIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex small molecule of significant interest in medicinal chemistry research, supplied for non-human research applications only. This compound features a hybrid structure combining a 1,6-dihydropyridazine-3-carboxamide core with a 6-nitrobenzothiazole moiety. The benzothiazole scaffold is widely recognized in anticancer agent development for its ability to serve as a potent kinase inhibitor, mimicking the adenine portion of ATP to compete for binding in the catalytic domains of enzymes like ABL1 and CDK4/6 . Concurrently, the 6-oxo-1,6-dihydropyridazine carboxylate/carboxamide structure has been identified as a novel pharmacophore for targeting JNK2, demonstrating remarkable efficacy in preclinical models for treating complex inflammatory conditions such as acute lung injury and sepsis by inhibiting the JNK2-NF-κB/MAPK signaling pathway . This molecular framework suggests potential dual utility in both oncology and immunology research. Researchers can leverage this compound as a key chemical tool for probing kinase function and inflammatory signaling cascades, or as a lead structure for the development of new therapeutic agents. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O5S/c1-29-14-10-16(25)23(11-5-3-2-4-6-11)22-17(14)18(26)21-19-20-13-8-7-12(24(27)28)9-15(13)30-19/h2-10H,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWPSTPPJJGIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been observed that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity. This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth.

Result of Action

Given its potential anti-inflammatory and analgesic activities, it can be inferred that the compound may modulate cellular responses to inflammation and pain.

Biological Activity

4-Methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS Number: 921835-37-2) is a synthetic compound that belongs to a class of heterocyclic organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H15N5O5S, with a molecular weight of 437.4 g/mol. The structure features a methoxy group, a nitro group, and a phenyl ring attached to a pyridazine core, contributing to its unique chemical reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzothiazole derivatives have demonstrated their ability to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G(2)/M phase. This mechanism is crucial for inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies

CompoundCell LineMechanismIC50 (µM)Reference
SMART-HPC-3Tubulin inhibition0.5
SMART-FA375Tubulin inhibition0.7
Subject CompoundVariousTubulin inhibitionTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar thiazole derivatives have shown activity against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

In Vivo Efficacy

In vivo studies involving related compounds have shown promising results in tumor xenograft models. For example, treatment with SMART compounds resulted in significant tumor growth inhibition without evident neurotoxicity at therapeutic doses . Such findings suggest that derivatives of this class may provide a foundation for developing new anticancer therapies.

Multidrug Resistance

Another area of interest is the ability of these compounds to overcome multidrug resistance (MDR) in cancer cells. Research indicates that certain benzothiazole derivatives can effectively inhibit growth in MDR-overexpressing cells, highlighting their potential as alternatives to traditional chemotherapeutics .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis (TB). The compound's structural similarity to known anti-TB agents suggests it may exhibit similar biological properties. Research indicates that derivatives of benzothiazole can inhibit the growth of Mycobacterium tuberculosis, making them promising candidates for further development as anti-tubercular drugs .

Case Study:
A study synthesized various benzothiazole derivatives and evaluated their in vitro activity against M. tuberculosis. Among these, compounds displaying modifications similar to those found in 4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide showed significant inhibitory concentrations (IC50 values) compared to standard treatments .

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7cNT0.32

Anticancer Properties

The compound's unique structure may also confer anticancer properties. Research into similar compounds indicates that modifications to the benzothiazole moiety can enhance cytotoxicity against various cancer cell lines. Studies have shown that such derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Case Study:
In vitro studies demonstrated that certain derivatives of benzothiazole exhibited selective cytotoxicity towards human cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the dihydropyridazine framework and subsequent functionalization at key positions to enhance biological activity. Various synthetic routes have been explored to optimize yield and efficacy.

Synthetic Pathways:

  • Knoevenagel Condensation : This method is frequently employed to create the carbon-carbon bonds necessary for forming the pyridazine ring.
  • Molecular Hybridization : Combining different bioactive scaffolds has been shown to improve pharmacological profiles.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole ring with a nitro substituent, requiring nitration under controlled conditions (e.g., mixed acid at 0–5°C) to avoid over-oxidation .
  • Step 2 : Construction of the pyridazine core via cyclization of hydrazine derivatives with diketones, optimized for temperature (80–100°C) and solvent (DMF or ethanol) .
  • Step 3 : Coupling of the benzothiazole and pyridazine moieties using carbodiimide-mediated amide bond formation, with catalyst optimization (e.g., HOBt/DMAP) to enhance yield . Key Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group splitting patterns) .
  • IR Spectroscopy : Detect key functional groups (C=O at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~478) .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How do structural features (e.g., nitro, methoxy groups) influence stability and reactivity?

  • Nitro Group : Enhances electrophilicity but may cause instability under reducing conditions. Store in inert atmospheres to prevent degradation .
  • Methoxy Group : Improves solubility in polar solvents (e.g., DMSO) and may sterically hinder nucleophilic attack on the pyridazine ring .
  • Benzothiazole-Pyridazine Core : Susceptible to hydrolysis in acidic/basic conditions; stability testing in pH 3–9 buffers is recommended .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Replace nitro with halogens (F, Cl) or methoxy with ethoxy to assess bioactivity shifts .
  • Biological Assays : Screen analogs for kinase inhibition (e.g., EGFR, Aurora kinases) using ATP-competitive binding assays .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronegativity/logP to activity .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound?

  • Target Prediction : Use computational tools (e.g., SwissTargetPrediction, molecular docking) to prioritize kinases or DNA repair enzymes .
  • Biochemical Profiling : Perform kinase panel screens (e.g., DiscoverX) at 1–10 µM concentrations .
  • Cellular Validation : siRNA knockdown of predicted targets to observe rescue effects in proliferation/apoptosis assays .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

  • Orthogonal Assays : Confirm inhibitory activity using SPR (surface plasmon resonance) and thermal shift assays .
  • Control Experiments : Test compound stability under assay conditions (pH, temperature) and rule out aggregation artifacts via dynamic light scattering .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .

Q. What computational strategies are effective for studying this compound’s binding modes?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HJO for Aurora kinase) to predict binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and guide SAR .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • ADME Profiling : Assess plasma stability (mouse/Rat S9 fractions), CYP450 inhibition, and permeability (Caco-2 assays) .
  • Xenograft Models : Test antitumor efficacy in HCT-116 (colon cancer) or A549 (lung cancer) models at 10–50 mg/kg doses .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and histopathology in 28-day repeat-dose studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.